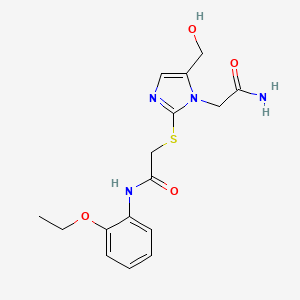

![molecular formula C20H15NO3 B2818849 N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide CAS No. 2034341-64-3](/img/structure/B2818849.png)

N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide, also known as BNIP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BNIP is a naphthalene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Antiviral Activity

One study discusses BIT225, a compound with a naphthamide structure, showing potential antiviral activity against HIV-1. BIT225 demonstrated a significant reduction in the viral burden within myeloid lineage cells, suggesting a role in diminishing the viral reservoir within hosts (Wilkinson et al., 2016).

Occupational Exposure and Health Risks

Research on occupational exposure to polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, highlights potential health risks. For instance, a study assessing the exposure of workers to naphthalene diisocyanate revealed significant respiratory diseases, indicating the substance's potent airway-sensitizing properties (Baur et al., 2001).

Environmental and Biological Monitoring

Environmental and biological monitoring studies, such as those measuring urinary naphthol levels, serve as biomarkers for occupational and environmental exposure to naphthalene and similar compounds. These studies contribute to understanding the health impacts of such exposures (Sams, 2017).

Mecanismo De Acción

Target of Action

It is known that meroterpenoids isolated from fungi of the family ganoderma cochlear, which have a similar 2,5-dihydro-2,2’-bifuran skeleton, exhibit high inhibitory activity against the recombinant isoform of arylamine n-acetyltransferase 2 (nat2) involved in the synthesis of lipids in the cell wall of mycobacteria .

Mode of Action

Based on the known activity of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, potentially inhibiting its function and affecting the synthesis of lipids in the cell wall of mycobacteria .

Biochemical Pathways

Given its potential inhibitory activity against nat2, it can be inferred that this compound may affect lipid synthesis pathways in mycobacteria .

Pharmacokinetics

Pharmacokinetics is a branch of pharmacology dedicated to describing how the body affects a specific substance after administration . It would be important to study these properties to understand the bioavailability of this compound.

Result of Action

Based on the known activity of similar compounds, it can be hypothesized that this compound may inhibit the function of nat2, potentially affecting the synthesis of lipids in the cell wall of mycobacteria .

Propiedades

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-20(18-7-3-5-14-4-1-2-6-17(14)18)21-12-16-8-9-19(24-16)15-10-11-23-13-15/h1-11,13H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAOZFYQGJAKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(O3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)

![2,4,7,8-Tetramethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2818779.png)

![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2818781.png)

![N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2818783.png)

![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2818788.png)